molecular formula C19H14ClNO4 B2713510 7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850730-07-3

7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2713510
CAS RN: 850730-07-3
M. Wt: 355.77
InChI Key: KTLRYBZPXNHXRW-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a chromeno ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than pyridine, and less nucleophilic than furan and thiophene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring fused to a chromeno ring. The pyrrole ring is a five-membered aromatic heterocycle with four carbon atoms and one nitrogen atom . The chromeno ring is a fused ring system incorporating a benzene ring and a pyran ring .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would undergo would depend on the reaction conditions and the other reactants present .

Scientific Research Applications

Photoluminescent Properties

A study on new photoluminescent conjugated polymers incorporating 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) units highlights the compound's potential in electronic applications due to its strong photoluminescence and good solubility, making it suitable for thin film processing (Beyerlein & Tieke, 2000).

Electron Transport Layer in Solar Cells

The compound has been explored for its use as an electron transport layer in polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole backbone demonstrated high conductivity and electron mobility, enhancing power conversion efficiency in solar cell applications (Hu et al., 2015).

Potential Anti-Cancer Therapeutics

Research into pyrrole derivatives has identified compounds with inhibitory effects on protein kinases such as EGFR and VEGFR. These findings suggest potential anti-cancer therapeutic applications, with specific derivatives showing promise in inducing apoptosis in malignant cells while acting as antioxidants in inflamed tissue, offering a dual mechanism for anti-inflammatory and anti-tumor activity (Kuznietsova et al., 2019).

Synthesis and Chemical Transformations

Studies have also focused on the synthesis of pyrrole derivatives, including the compound , highlighting methods for obtaining various derivatives under mild conditions. These synthetic pathways are crucial for the development of novel organic materials and biological agents, with applications ranging from optoelectronics to medicinal chemistry (Yin et al., 2008).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many pyrrole derivatives . Additionally, further studies could focus on developing efficient synthetic methods for this and related compounds .

properties

IUPAC Name

7-chloro-1-(3-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c1-21-16(10-4-3-5-12(8-10)24-2)15-17(22)13-9-11(20)6-7-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLRYBZPXNHXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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